

# Application Notes and Protocols: Combining Quin-2 with Other Fluorescent Probes

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## Compound of Interest

Compound Name: Quin II

Cat. No.: B1215104

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the simultaneous measurement of intracellular calcium concentration ( $[Ca^{2+}]_i$ ) using Quin-2 in conjunction with other fluorescent indicators. Multiparameter imaging allows for a more comprehensive understanding of cellular signaling pathways by correlating changes in  $[Ca^{2+}]_i$  with other physiological events such as alterations in intracellular pH (pHi) and mitochondrial membrane potential ( $\Delta\Psi_m$ ).

## Introduction to Multiparameter Imaging with Quin-2

Quin-2 is a UV-excitable fluorescent indicator widely used for the measurement of intracellular calcium. Combining Quin-2 with other fluorescent probes enables the simultaneous monitoring of multiple cellular parameters in real-time, providing deeper insights into the complex interplay of signaling pathways. However, successful multiparameter imaging requires careful consideration of the spectral properties of the combined probes to minimize crosstalk and ensure accurate data acquisition. A major requirement for any intracellular indicator is that it should not significantly disturb the homeostasis of the ion it measures; however, it has been reported that Quin-2 can inhibit  $Na^+/Ca^{2+}$  exchange, a factor to consider in experimental design<sup>[1]</sup>.

The primary challenge in combining fluorescent probes is managing spectral overlap. The emission spectrum of one probe should ideally not overlap with the excitation or emission

spectra of the other. Where spectral overlap is unavoidable, techniques such as spectral unmixing or sequential excitation may be necessary. Furthermore, potential interactions between the dyes, such as quenching, must be evaluated<sup>[2]</sup>.

## Selecting a Fluorescent Probe to Combine with Quin-2

The selection of a suitable fluorescent probe to pair with Quin-2 depends on several factors:

- **Spectral Compatibility:** The excitation and emission spectra of the partner probe should be distinct from those of Quin-2 to allow for independent measurement.
- **Instrumentation:** The available fluorescence microscope or plate reader must be capable of exciting the probes at their respective wavelengths and detecting their distinct emissions.
- **Biological Compatibility:** The chosen probes should not interfere with each other's function or with the biological processes being investigated.

Below is a table summarizing the spectral properties of Quin-2 and a selection of potentially compatible fluorescent probes for monitoring intracellular pH and mitochondrial membrane potential.

Probe Name	Parameter Measured	Excitation (nm)	Emission (nm)	Spectral Compatibility with Quin-2
Quin-2	[Ca <sup>2+</sup> ] <sub>i</sub>	~332	~493	-
SNARF-1	pHi	~488	580 / 640 (Ratiometric)	Good spectral separation from Quin-2 emission.
BCECF	pHi	440 / 490 (Ratiometric)	535	Potential for some spectral overlap. Careful filter selection is crucial.
TMRM	ΔΨ <sub>m</sub>	~548	~574	Excellent spectral separation.
Rhod-2	[Ca <sup>2+</sup> ] <sub>m</sub> (mitochondrial)	~552	~581	Good spectral separation, allowing for simultaneous cytosolic and mitochondrial calcium measurements.

## Experimental Protocols

### Simultaneous Measurement of Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>) with Quin-2 and Intracellular pH (pHi) with SNARF-1

This protocol is adapted from methodologies developed for other calcium and pH indicator pairs, such as Fura-2 and SNARF-1, and should be optimized for your specific cell type and

instrumentation[3][4][5]. The fluorescence of most  $\text{Ca}^{2+}$  indicators is pH sensitive, making it desirable to monitor both ions simultaneously[3].

#### Materials:

- Quin-2 AM (acetoxymethyl ester)
- SNARF-1 AM
- Pluronic F-127
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Cells of interest cultured on coverslips
- Fluorescence microscope equipped with appropriate filters for Quin-2 and SNARF-1

#### Protocol:

- Reagent Preparation:
  - Prepare a 1-5 mM stock solution of Quin-2 AM in anhydrous DMSO.
  - Prepare a 1-5 mM stock solution of SNARF-1 AM in anhydrous DMSO.
  - Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
- Cell Loading:
  - Prepare a loading buffer by diluting the Quin-2 AM and SNARF-1 AM stock solutions into HBSS to final concentrations of 1-5  $\mu\text{M}$  each.
  - Add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.04% to aid in dye solubilization.
  - Remove the culture medium from the cells and wash once with HBSS.

- Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
- Wash the cells twice with HBSS to remove extracellular dye.
- Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the AM esters.
- Fluorescence Imaging:
  - Mount the coverslip onto the microscope stage.
  - Excite Quin-2 at ~340 nm and collect emission at ~490-510 nm.
  - Excite SNARF-1 at ~488 nm and collect emission at two wavelengths, ~580 nm and ~640 nm, for ratiometric pH measurement.
  - Acquire images sequentially to minimize bleed-through, or use a system capable of simultaneous multi-channel acquisition if spectral overlap is minimal.
- Data Analysis and Calibration:
  - The ratio of SNARF-1 fluorescence at 640 nm to 580 nm is used to determine  $\text{pH}_i$ .
  - The fluorescence intensity of Quin-2 is used to determine  $[\text{Ca}^{2+}]_i$ .
  - Perform an in situ calibration for both probes using appropriate ionophores (e.g., nigericin for pH and ionomycin for  $\text{Ca}^{2+}$ ) in buffers of known pH and  $\text{Ca}^{2+}$  concentrations.
  - It is important to correct the Quin-2 signal for any pH sensitivity[5].

## Simultaneous Measurement of Intracellular Calcium ( $[\text{Ca}^{2+}]_i$ ) with Quin-2 and Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) with TMRM

This protocol adapts a method for simultaneously measuring mitochondrial calcium and membrane potential, substituting Quin-2 for the original calcium indicator[6][7]. This combination benefits from the significant spectral separation between Quin-2 and TMRM[6].

**Materials:**

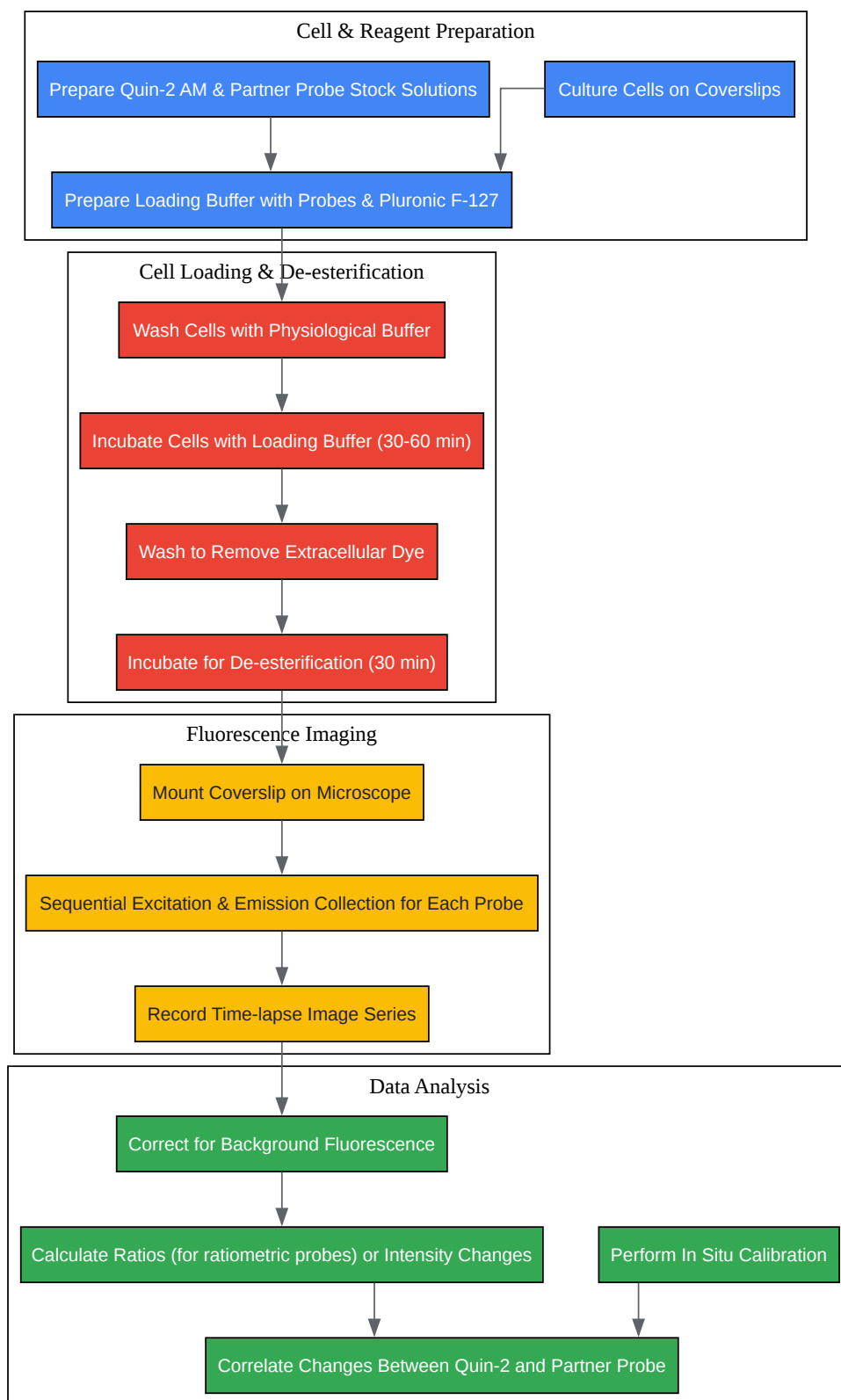
- Quin-2 AM
- TMRM (Tetramethylrhodamine, methyl ester)
- Pluronic F-127
- Anhydrous DMSO
- HBSS or other suitable physiological buffer
- Cells of interest cultured on coverslips
- Confocal or widefield fluorescence microscope with appropriate filter sets

**Protocol:**

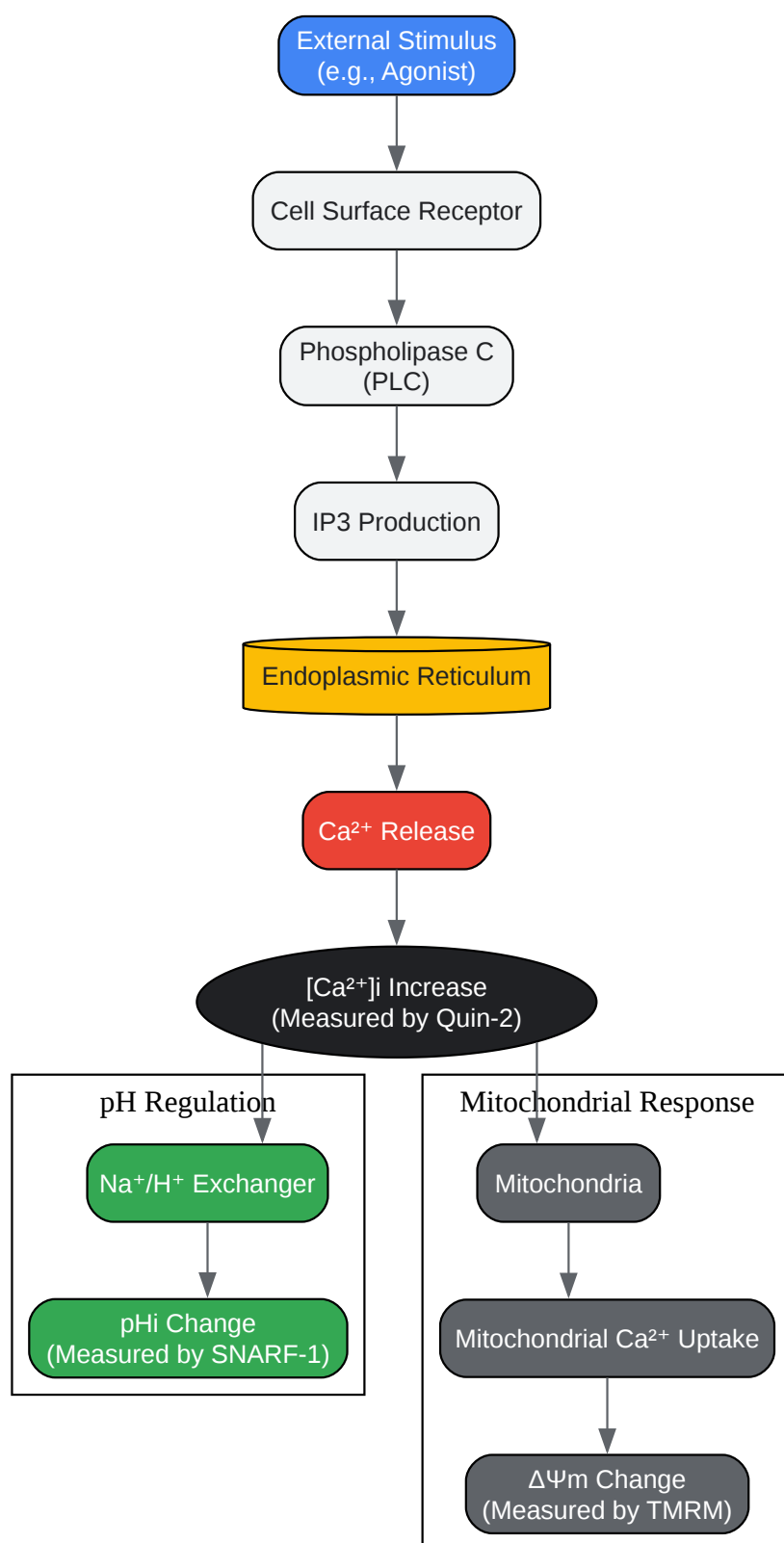
- Reagent Preparation:
  - Prepare a 1-5 mM stock solution of Quin-2 AM in anhydrous DMSO.
  - Prepare a 10 mM stock solution of TMRM in anhydrous DMSO.
  - Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
- Cell Loading:
  - Prepare a loading buffer by diluting the Quin-2 AM stock solution into HBSS to a final concentration of 1-5  $\mu$ M. Add Pluronic F-127 to a final concentration of 0.02-0.04%.
  - Incubate cells with the Quin-2 AM loading buffer for 30-60 minutes at 37°C.
  - During the last 15-30 minutes of the Quin-2 loading, add TMRM to the loading buffer to a final concentration of 20-100 nM.
  - Wash the cells twice with HBSS containing 20-100 nM TMRM to maintain the mitochondrial staining.

- Fluorescence Imaging:
  - Mount the coverslip onto the microscope stage in HBSS containing TMRM.
  - Excite Quin-2 at ~340 nm and collect emission at ~490-510 nm.
  - Excite TMRM at ~548 nm and collect emission at ~574 nm[8].
  - Acquire images sequentially for each channel.
- Data Analysis:
  - Changes in Quin-2 fluorescence intensity reflect changes in cytosolic  $[Ca^{2+}]_i$ .
  - Changes in the fluorescence intensity of TMRM accumulated in the mitochondria reflect changes in  $\Delta\Psi_m$ . A decrease in TMRM fluorescence indicates mitochondrial depolarization.
  - For quantitative analysis, the TMRM signal can be normalized to a baseline value. As a control, the addition of a mitochondrial uncoupler like CCCP should cause a rapid decrease in TMRM fluorescence[8].

## Visualizations







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